![molecular formula C23H26N4O2 B3391852 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide CAS No. 2408852-85-5](/img/structure/B3391852.png)
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide
Overview
Description
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally discovered by a team of researchers at the University of Queensland, Australia, and subsequently developed by the Canadian biotech company, Cylene Pharmaceuticals.
Scientific Research Applications
PET Imaging Agent Synthesis
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is structurally similar to compounds explored in the synthesis of potential PET (Positron Emission Tomography) imaging agents. For example, Wang et al. (2013) synthesized a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).
Glucokinase Activation
Compounds structurally similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide have been investigated for their potential in activating glucokinase. Park et al. (2014) discovered a novel compound as a potent glucokinase activator for the treatment of type 2 diabetes mellitus (Park et al., 2014).
Antiviral and Antitumor Activities
Related compounds have shown promising antiviral and antitumor activities. Munier-Lehmann et al. (2015) described the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties (Munier-Lehmann et al., 2015). Additionally, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).
Modulation of Metabotropic Glutamate Receptor
Compounds in this class have been studied for their effects on the metabotropic glutamate receptor. De Paulis et al. (2006) explored the modulation of this receptor by N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides (de Paulis et al., 2006).
P53 Pathways Interference
Raffa et al. (2019) synthesized novel benzamides, including compounds similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide, to interfere with p53 pathways, demonstrating antiproliferative activity against humanlung carcinoma cells (Raffa et al., 2019).
Synthesis and Biological Evaluation
Yoshida et al. (2005) and Bialy & Gouda (2011) focused on the synthesis and biological evaluation of benzothiazole and benzothiophene derivatives, respectively, which are structurally related to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide. These studies evaluated the compounds for their antitumor and antioxidant activities (Yoshida et al., 2005); (Bialy & Gouda, 2011).
Experimental and Theoretical Studies
Yıldırım, Kandemirli, & Demir (2005) and Shen et al. (2012) conducted experimental and theoretical studies on derivatives structurally related to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide. These studies focused on functionalization reactions and crystal structure analysis (Yıldırım, Kandemirli, & Demir, 2005); (Shen et al., 2012).
Heterocyclic Chemistry Applications
Several studies have explored the synthesis and applications of heterocyclic compounds similar to 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide in heterocyclic chemistry. These studies include the synthesis of various pyrazole derivatives and their potential biological activities (Quiroga et al., 1999); (Sañudo et al., 2006).
properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-27-14-20(13-26-27)19-9-18(11-25-12-19)17-7-8-21(23(24)28)22(10-17)29-15-16-5-3-2-4-6-16/h7-14,16H,2-6,15H2,1H3,(H2,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSXSICAJDBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)OCC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide | |
CAS RN |
2408852-85-5 | |
Record name | 2-(cyclohexylmethoxy)-4-[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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